1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene

Description

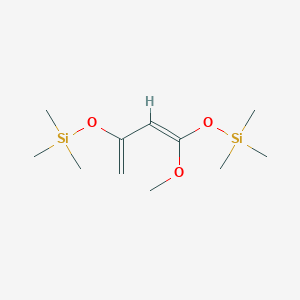

1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (CAS: 54125-02-9) is a silyl enol ether derivative with the molecular formula C₁₁H₂₄O₃Si₂ and an average molecular mass of 260.482 . It is characterized by a conjugated diene system substituted with methoxy and two trimethylsilyloxy (TMSO) groups at positions 1 and 3. This compound is widely used in organic synthesis, particularly in uncatalyzed cyclocondensation reactions with electrophiles like benzoyl chlorides to generate chromones, 4-hydroxyquinolines, and other heterocycles . Its stability and electron-donating silyloxy groups enhance reactivity in [4+2] and [3+3] cycloadditions .

Properties

Molecular Formula |

C11H24O3Si2 |

|---|---|

Molecular Weight |

260.48 g/mol |

IUPAC Name |

[(1E)-1-methoxy-3-trimethylsilyloxybuta-1,3-dienoxy]-trimethylsilane |

InChI |

InChI=1S/C11H24O3Si2/c1-10(13-15(3,4)5)9-11(12-2)14-16(6,7)8/h9H,1H2,2-8H3/b11-9+ |

InChI Key |

ONKLJUYMIXSEQN-PKNBQFBNSA-N |

Isomeric SMILES |

CO/C(=C\C(=C)O[Si](C)(C)C)/O[Si](C)(C)C |

Canonical SMILES |

COC(=CC(=C)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene typically involves the reaction of 1,3-butadiene with trimethylsilyl chloride and methanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general procedure involves the slow addition of trimethylsilyl chloride to a solution of 1,3-butadiene and methanol at low temperatures, followed by warming to room temperature and stirring for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Diels-Alder Reactions

One of the primary applications of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene is as a diene in Diels-Alder reactions. This reaction type involves the cycloaddition of a diene with a dienophile to form a cyclic compound.

-

Mechanism : The reaction proceeds via a concerted mechanism where the diene and dienophile undergo simultaneous bond formation.

-

Applications : The Diels-Alder reaction using this compound has been utilized to synthesize various cyclic structures, including pyridones and pyranones.

Mannich-Michael Reactions

This compound also participates in Mannich-Michael reactions, which are important for synthesizing piperidinones and enaminones.

-

Mechanism : The reaction involves the nucleophilic addition of an amine to an imine followed by Michael addition.

-

Outcome : This pathway allows for the generation of complex nitrogen-containing frameworks that are valuable in medicinal chemistry.

Reaction with Sulfonyl Chlorides

The interaction of this compound with sulfonyl chlorides leads to the formation of 2,4-diketosulfones.

-

Yield and Conditions : The reaction typically yields diketosulfones efficiently under mild conditions, showcasing the utility of this compound in synthesizing functionalized products.

Hetero-Diels-Alder Reactions

Hetero-Diels-Alder reactions involving this compound have been explored to produce functionalized pyridines.

-

Example : The reaction with arylsulfonyl cyanides has been reported to yield various 4-hydroxy-2-(arylsulfonyl)pyridines with significant yields when optimized for temperature and concentration.

Structural Features

The presence of trimethylsilyloxy groups enhances the stability and reactivity of the diene:

-

Molecular Weight : 260.48 g/mol

-

Density : Approximately 0.885 g/mL

-

Boiling Point : Ranges between 68-69 °C under reduced pressure

Reactivity Factors

The reactivity of this compound is influenced by several factors:

-

Sterics : The steric bulk of the trimethylsilyloxy groups can affect the orientation and rate of reactions.

-

Electronics : The electron-donating nature of the methoxy group enhances nucleophilicity, making it more reactive towards electrophiles.

Comparative Yield Data

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Diels-Alder | Pyridones | Varies | |

| Mannich-Michael | Piperidinones | High | |

| Reaction with Sulfonyl | Diketosulfones | High | |

| Hetero-Diels-Alder | Functionalized Pyridines | Varies |

Scientific Research Applications

Hetero Diels-Alder Reactions

Danishefsky's diene is prominently used in hetero Diels-Alder reactions due to its ability to react with various dienophiles to form complex cyclic structures. This reaction is particularly valuable for synthesizing heterocyclic compounds.

- Case Study : The reaction of Danishefsky's diene with 1,2-diaza-1,3-butadiene has been investigated, yielding interesting products that demonstrate the utility of this compound in synthesizing nitrogen-containing heterocycles .

Synthesis of Pyridones and Pyranones

The compound serves as a diene in the synthesis of pyridones and pyranones through Diels-Alder cycloadditions. These compounds are significant in medicinal chemistry and materials science.

- Data Table : Example reactions involving Danishefsky's diene for pyridone synthesis:

| Reaction Type | Dienophile Used | Product | Reference |

|---|---|---|---|

| Diels-Alder | Benzaldehyde | Pyridone | Mukaiyama et al., 2006 |

| Diels-Alder | Maleic anhydride | Pyranone | Sigma-Aldrich Catalog |

Synthesis of Sulfone Analogues

Danishefsky's diene is employed in the synthesis of sulfone analogues of griseofulvin, which have antifungal properties. This application highlights the compound's role in developing pharmaceuticals.

- Case Study : The synthesis of sulfone derivatives from Danishefsky's diene has been documented, showcasing its effectiveness as a building block in drug development .

Mannich-Michael Reactions

The compound is also utilized in Mannich-Michael reactions for preparing piperidinones and enaminones, which are important intermediates in organic synthesis.

- Data Table : Summary of Mannich-Michael reaction applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene in chemical reactions involves the activation of the butadiene backbone by the electron-donating methoxy and trimethylsilyloxy groups. This activation facilitates nucleophilic attack and cycloaddition reactions. The compound acts as a masked dianion, allowing for selective and regioselective reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky’s Diene)

- Structure : Contains a single TMSO group at position 3 and a methoxy group at position 1.

- Reactivity: Primarily used in Diels-Alder reactions to form cyclohexenones and tetrahydrofurans. The absence of a second TMSO group reduces steric bulk, enabling faster reactions with electron-deficient dienophiles .

- Applications : Key in synthesizing natural products like taxol intermediates .

1-Ethoxy-2-fluoro-1,3-bis(trimethylsilyloxy)-1,3-butadiene

- Structure : Ethoxy and fluoro substituents replace the methoxy group, with bis-TMSO groups retained.

- Reactivity: Fluorine’s electron-withdrawing effect modifies regioselectivity in cycloadditions, enabling access to fluorinated aromatics and heterocycles. The ethoxy group enhances solubility in nonpolar solvents .

- Applications : Synthesis of fluorinated bioactive molecules and agrochemicals .

4-Chloro-1,3-bis(trimethylsilyloxy)-1,3-butadiene

- Structure : Chlorine substituent at position 4, with bis-TMSO groups at 1 and 3.

- Reactivity : Chlorine directs electrophilic attack to specific positions, facilitating regioselective synthesis of chlorinated arenes and heteroarenes. The bis-TMSO groups stabilize intermediates during one-pot cyclocondensations .

- Applications : Production of chlorinated drug precursors and pesticides .

1,1-Bis(trimethylsilyloxy)-1,3-butadiene

- Structure : Bis-TMSO groups at position 1, lacking a methoxy substituent.

- Reactivity: The 1,1-substitution pattern disrupts conjugation, reducing reactivity in cycloadditions compared to the 1,3-bis-TMSO analogue. However, it serves as a precursor for silyl-protected enolates .

- Applications : Industrial-scale synthesis of siloxane polymers .

Key Findings:

- Electronic Effects: Bis-TMSO groups in 1-methoxy-1,3-bis(TMSO)-butadiene increase electron density at the diene termini, accelerating reactions with electron-deficient electrophiles (e.g., nitrobenzoyl chlorides) compared to mono-TMSO analogues .

- Steric Effects : The 1,3-bis-TMSO substitution in the target compound imposes moderate steric hindrance, which can slow reactions but improves regioselectivity .

- Substituent Influence: Chlorine or fluorine substituents in analogues alter reaction pathways.

Physicochemical Properties

| Property | 1-Methoxy-1,3-bis(TMSO)-butadiene | Danishefsky’s Diene | 4-Chloro-1,3-bis(TMSO)-butadiene |

|---|---|---|---|

| Molecular Weight | 260.482 | 172.299 | 294.933 (with Cl) |

| Boiling Point | 68–69°C (14 mmHg) | 45–47°C (10 mmHg) | Not reported |

| Stability | Stable under inert atmosphere | Air-sensitive | Stable at −20°C |

| Solubility | Miscible with organic solvents | Similar | Limited data |

Biological Activity

1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene, commonly referred to as Danishefsky's diene, is a functionalized diene of significant interest in organic synthesis and medicinal chemistry. This compound has been extensively studied for its biological activity, particularly in the context of Diels-Alder reactions and the synthesis of various bioactive molecules. This article reviews the biological activities associated with this compound, focusing on its applications in medicinal chemistry and its potential therapeutic effects.

This compound is characterized by its unique structure that facilitates various chemical reactions. It is known for its role as a Diels-Alder diene, allowing for the formation of complex cyclic structures that are often biologically active. The compound has a molecular formula of CHOSi and is typically used in organic synthesis due to its reactivity and ability to form stable intermediates.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized through Diels-Alder reactions involving this diene have shown efficacy against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

2. Antitumor Activity

The compound has also been investigated for its antitumor potential. Research indicates that certain derivatives possess cytotoxic activity against various cancer cell lines. For example, studies have shown that derivatives created from this compound demonstrate selective cytotoxicity towards solid tumors, suggesting a promising avenue for cancer therapy development .

Case Study 1: Synthesis of Pyridines

A study explored the hetero-Diels-Alder reaction of this compound with p-toluenesulfonyl cyanide (TsCN), resulting in the formation of functionalized pyridines with antimicrobial activity. The yields obtained were significantly influenced by reaction conditions, highlighting the importance of optimizing synthetic routes for enhanced biological activity .

Case Study 2: Antimicrobial Derivatives

Another research effort focused on synthesizing sulfone analogues of griseofulvin using this diene. The resulting compounds exhibited antifungal properties and were effective against various fungal strains, demonstrating the versatility of this compound in generating bioactive molecules .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical handling and storage requirements for 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene?

Methodological Answer: The compound is sensitive to moisture and thermal degradation. Store at 2–8°C under inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis or polymerization . Use flame-resistant equipment due to its flammability (flash point: 45°C) and avoid contact with strong oxidizers, which may trigger hazardous reactions . For handling, employ fume hoods, nitrile gloves, and chemical-resistant goggles to mitigate risks of skin/eye irritation and respiratory exposure .

Q. How is the purity of this compound validated in laboratory settings?

Methodological Answer: Purity (≥95%) is typically confirmed via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. Quantify residual solvents (e.g., hexane or ether) using headspace GC, and monitor silyl ether degradation by tracking silicon oxide byproducts via FT-IR . For reproducibility, calibrate instruments with certified reference standards and cross-validate with elemental analysis .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: The compound is synthesized via silylation of 1-methoxy-1,3-butadienol using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Reaction progress is monitored by TLC, and purification involves fractional distillation under reduced pressure (boiling point: 68–69°C at 14 mmHg) . Ensure stoichiometric control to minimize bis-silylation byproducts .

Advanced Research Questions

Q. How does this compound function in Diels-Alder reactions, and what are its regioselectivity implications?

Methodological Answer: As an electron-rich diene, it reacts with electron-deficient dienophiles (e.g., α,β-unsaturated carbonyls) to form six-membered cycloadducts. Regioselectivity is influenced by steric effects of the trimethylsilyloxy groups, favoring endo transition states. To optimize yield, conduct reactions at low temperatures (−78°C) in dichloromethane and characterize adducts via X-ray crystallography or NOESY NMR . Computational studies (DFT) can further predict regiochemical outcomes .

Q. How can researchers reconcile conflicting toxicological data between animal models and human exposure risks?

Methodological Answer: Mice exhibit heightened sensitivity to 1,3-butadiene derivatives due to metabolic differences (e.g., epoxide intermediate formation). To address interspecies variability, employ human hepatocyte assays to quantify cytochrome P450-mediated metabolism and compare with murine in vitro models . Epidemiological studies on occupational exposures should integrate biomarker analysis (e.g., hemoglobin adducts) to refine risk assessments .

Q. What strategies mitigate decomposition or side reactions during catalytic applications of this compound?

Methodological Answer: Decomposition pathways (e.g., silicon oxide formation) are minimized by using anhydrous solvents and avoiding protic conditions. For catalytic cycles (e.g., telomerization), employ Pd(0) complexes with bulky phosphine ligands to stabilize intermediates and suppress β-hydride elimination . Monitor reaction progress in situ via Raman spectroscopy to detect early-stage byproducts .

Q. How can researchers analyze the ecological impact of this compound given limited ecotoxicity data?

Methodological Answer: Conduct structure-activity relationship (SAR) studies using analogs (e.g., 1,3-butadiene derivatives) to predict aquatic toxicity. Perform OECD 301 biodegradability tests and measure soil mobility via HPLC-ESI-MS . For hazard assessment, apply the EPA Ecological Structure Activity Relationships (ECOSAR) model to estimate LC50 values for fish and Daphnia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.